Zinc chloride catalyzed stereoselective construction of spiropyrazolone tetrahydroquinolines via tandem [1,5]-hydride shift/cyclization sequence†
RSC Advances Pub Date: 2015-10-05 DOI: 10.1039/C5RA18471A
Abstract
A zinc chloride catalyzed tandem 1,5-hydride shift/cyclization process to form spiropyrazolone terahydroquinoline derivatives is developed. A series of new spiropyrazolone derivatives were obtained in good to high yields with good to excellent diastereoselectivities (up to 95% yield, >95 : 5 dr). Additionally, the spiropyrazolone derivatives could be converted into the corresponding novel spriopyrazolines.
![Graphical abstract: Zinc chloride catalyzed stereoselective construction of spiropyrazolone tetrahydroquinolines via tandem [1,5]-hydride shift/cyclization sequence](http://scimg.chem960.com/usr/1/C5RA18471A.jpg)
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Journal Name:RSC Advances
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